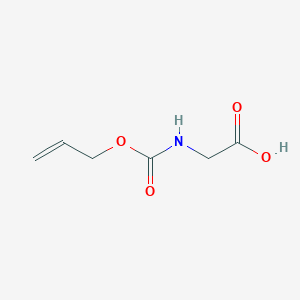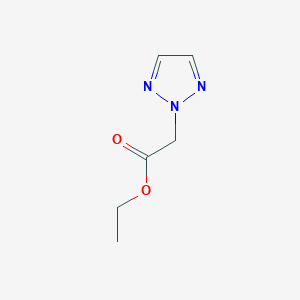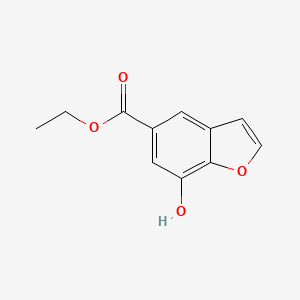
3-Bromo-4-fluorobenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluorobenzamidoxime is a chemical compound with the molecular formula C7H6BrFN2O . It is a derivative of benzamidoxime, which is used as a building block for pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride and anhydrous sodium acetate in ethanol . The reaction is carried out at 45°C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 3rd position and a fluoro group at the 4th position . The benzene ring is also substituted with an amidoxime group .Safety and Hazards
The safety data sheet for 3-Bromo-4-fluorobenzamidoxime indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .
Properties
CAS No. |
845866-56-0 |
|---|---|
Molecular Formula |
C7H6BrFN2O |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
InChI Key |
VDRMGMVSAHIQPD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)Br)F |
SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)








![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)


